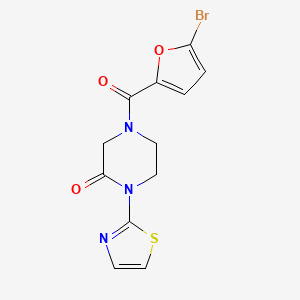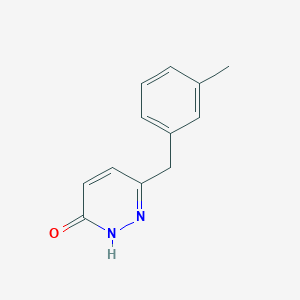
2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)-5-((2-methylallyl)oxy)phenol is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Docking and Quantum Chemical Calculations
- Molecular Structure and Spectroscopy: The molecular structure and spectroscopic data of a similar compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, were obtained using Density Functional Theory (DFT). The study involved full optimization of the molecule's geometry, recording vibrational spectra, and assigning fundamental vibrations. Molecular parameters such as bond length and bond angle were calculated to understand the intramolecular charge transfer, demonstrating the compound's potential in biological applications based on molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Antimicrobial and Pharmacological Evaluation
- Antimicrobial Activity: Phenolic compounds, including those similar to the query compound, have been recognized for their antimicrobial effectiveness. These compounds control microbial growth in foods and have potential applications in the pharmaceutical and cosmetic industries. The study on Protea hybrid 'Susara' highlighted the antioxidant activity and structural features conducive to microbial growth inhibition, pointing towards potential applications of related phenolic compounds in food preservation and therapeutic industries (León, Alfayate, Vera Batista, López, Rico, & Brouard, 2014).
Structural Elucidation and Activity Studies
- Supramolecular Chemistry: Pyrazole Schiff bases, structurally related to the query compound, have been synthesized and characterized, revealing their ability to form hydrogen-bonded supramolecular layers. These compounds demonstrate potential antibacterial properties against C. albicans and Gram-negative bacteria, suggesting the compound's relevance in developing new antibacterial agents (Feng, Guo, Sun, & Zhao, 2018).
Quantum Chemistry and Bioactivity Prediction
- Quantum Chemistry Analysis: Studies on substituted phenolic pyrazoles, analogous to the query compound, emphasize the importance of substituents in enhancing the extractants' strength for copper over iron. The structural analysis and DFT calculations provide insights into the electronic properties influencing the radical scavenging activity and potential bioactivity, suggesting applications in developing metal extraction processes and antioxidant compounds (Healy, Roebuck, Doidge, Emeleus, Bailey, Campbell, Fischmann, Love, Morrison, Sassi, White, & Tasker, 2016).
作用機序
特性
IUPAC Name |
2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13(2)12-26-16-8-9-18(19(24)11-16)20-21(14(3)22-23-20)27-17-7-5-6-15(10-17)25-4/h5-11,24H,1,12H2,2-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQIERAJGHLPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)
![6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)
![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)

![2-(((3-(2-Methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2546446.png)
![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2546449.png)
![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)


![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

